2-(4-phenoxybenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
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Overview
Description
This compound is a derivative of thiophene, a heterocyclic compound that has been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . It is a part of a very important class of heterocyclic compounds that have shown interesting applications in the field of medicinal chemistry .
Synthesis Analysis
The synthesis of thiophene derivatives often involves the use of 3-amino-thiophene-2-carboxylate derivatives as the reaction substrate . For instance, Sharkawy et al. synthesized a series of thiophene incorporating pyrazolone moieties via diazo coupling of diazonium salt of 3-substituted-2-amino-4,5,6,7-tetrahydrobenzo[b]thiophenes .Molecular Structure Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S .Chemical Reactions Analysis
Thiophene and its derivatives are known for their versatile synthetic applicability and biological activity . They are used as an anchor for medicinal chemists to produce combinatorial libraries and carry out exhaustive efforts in the search of lead molecules .Physical And Chemical Properties Analysis
Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38°C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
- Anti-inflammatory Agents : Thiophene-based compounds have demonstrated anti-inflammatory effects. For instance, suprofen, which contains a 2-substituted thiophene framework, is a nonsteroidal anti-inflammatory drug .
- Voltage-Gated Sodium Channel Blockers : Articaine, another thiophene derivative, is used as a dental anesthetic and a voltage-gated sodium channel blocker .
Organic Electronics and Semiconductors
Thiophene derivatives play a crucial role in organic electronics and semiconductor materials:
- Organic Light-Emitting Diodes (OLEDs) : Thiophene-based molecules are utilized in OLED fabrication .
Corrosion Inhibition
Thiophene derivatives find applications in industrial chemistry, particularly as corrosion inhibitors . These compounds help protect metals and alloys from corrosion, extending the lifespan of materials.
Antimicrobial and Antihypertensive Properties
Thiophene-based compounds have shown promise as antimicrobial agents and antihypertensive drugs .
Material Science
Beyond their biological applications, thiophene derivatives contribute to material science. Their unique electronic properties make them valuable for designing functional materials.
Mechanism of Action
While the specific mechanism of action for this compound is not mentioned in the sources, thiophene derivatives are known to be remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer .
Future Directions
Thiophene and its derivatives continue to attract great interest in industry as well as academia due to their wide range of therapeutic properties . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . Therefore, it seems to be a requirement to collect recent information in order to understand the current status of the thiophene nucleus in medicinal chemistry research .
properties
IUPAC Name |
2-[(4-phenoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3S/c24-21(26)20-18-9-5-2-6-10-19(18)29-23(20)25-22(27)15-11-13-17(14-12-15)28-16-7-3-1-4-8-16/h1,3-4,7-8,11-14H,2,5-6,9-10H2,(H2,24,26)(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUBONCXQNCWXAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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